molecular formula C19H25NO B8182699 1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine

1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine

Cat. No.: B8182699
M. Wt: 283.4 g/mol
InChI Key: WEORXHSCHDIHKO-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine is an organic compound that features a complex structure with a benzyloxy group, a tert-butyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine typically involves multiple steps. One common route starts with the preparation of the benzyloxy intermediate, which is then subjected to further reactions to introduce the tert-butyl group and the N-methylmethanamine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and reducing waste .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The benzyloxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and tert-butyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-ethylmethanamine
  • 1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-propylmethanamine

Uniqueness

1-(2-(Benzyloxy)-3-(tert-butyl)phenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in various fields .

Properties

IUPAC Name

1-(3-tert-butyl-2-phenylmethoxyphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-19(2,3)17-12-8-11-16(13-20-4)18(17)21-14-15-9-6-5-7-10-15/h5-12,20H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEORXHSCHDIHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2=CC=CC=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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